![molecular formula C15H19N3O3 B13115379 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in good yields.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the specific requirements of the compound and the desired scale of production.
化学反応の分析
Types of Reactions
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol.
科学的研究の応用
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and metabolism.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid is unique due to its specific structure, which combines an indole ring with an amino acid moiety. This structure imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H19N3O3 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H19N3O3/c16-12(15(21)17-7-3-6-14(19)20)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,18H,3,6-8,16H2,(H,17,21)(H,19,20)/t12-/m1/s1 |
InChIキー |
HQSSMQLUTBWGDW-GFCCVEGCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)NCCCC(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


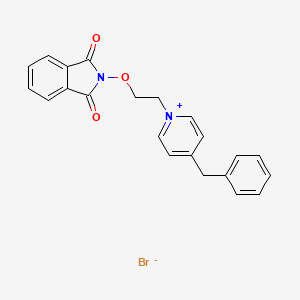
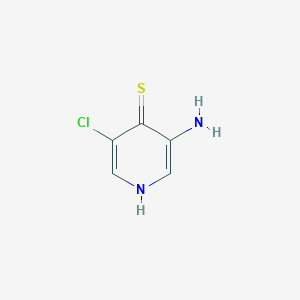

![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
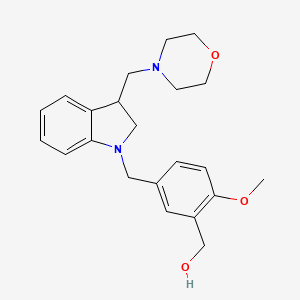
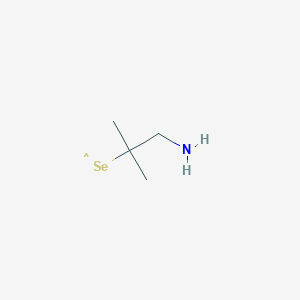

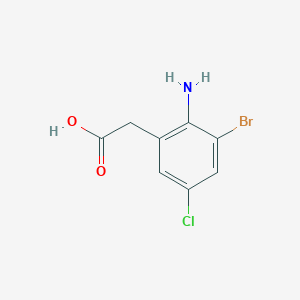
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
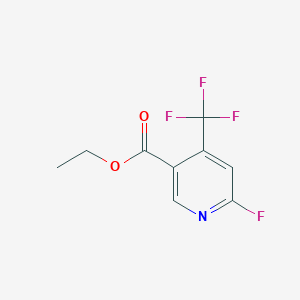
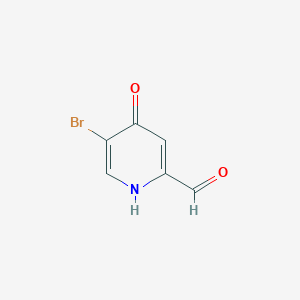
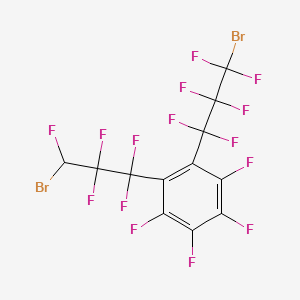
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
